BenchChemオンラインストアへようこそ!

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate

Physicochemical profiling pKa prediction Heterocyclic electronics

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1339176-02-1) is a fluorinated fused heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class. Its molecular formula is C₉H₈FN₃O₂ with a molecular weight of 209.18 g·mol⁻¹.

Molecular Formula C9H8FN3O2
Molecular Weight 209.18
CAS No. 1339176-02-1
Cat. No. B2418564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate
CAS1339176-02-1
Molecular FormulaC9H8FN3O2
Molecular Weight209.18
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=C(C=N2)F
InChIInChI=1S/C9H8FN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3
InChIKeyVQUAHQKVQCRIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1339176-02-1): Core Scaffold & Physicochemical Identity for Procurement Specification


Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1339176-02-1) is a fluorinated fused heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class. Its molecular formula is C₉H₈FN₃O₂ with a molecular weight of 209.18 g·mol⁻¹ . The compound features a fluorine atom at the 6-position of the pyrimidine ring and an ethyl ester at the 3-position of the imidazole ring, a substitution pattern that distinguishes it from the non-fluorinated parent scaffold ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1, MW 191.19) [1]. The imidazo[1,2-a]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, with documented inhibitory activity against cyclin-dependent kinase 2 (CDK2), the receptor tyrosine kinase MET, and B-Raf kinase (IC₅₀ reported as low as 0.003 µM for optimized derivatives) [2][3]. The compound is commercially available at 97% purity, typically as a light-yellow to yellow solid stored at room temperature .

Why Ethyl 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylate Cannot Be Replaced by Non-Fluorinated or Differently Substituted Imidazo[1,2-a]pyrimidine Analogs


The 6-fluoro substituent and the 3-ethyl ester of this compound are not interchangeable with other in-class analogs because each substitution position on the imidazo[1,2-a]pyrimidine scaffold independently modulates electronic character, metabolic stability, and downstream synthetic accessibility. Replacement of the 6-fluoro with hydrogen (i.e., ethyl imidazo[1,2-a]pyrimidine-3-carboxylate, CAS 64951-07-1) yields a compound with a different predicted pKa profile (core scaffold pKa ~5.50 vs. 1.21±0.30 for the target compound ), altered density (1.3±0.1 vs. 1.42±0.1 g/cm³ [1]), and lower lipophilicity (XLogP3 1.7 for the non-fluorinated analog [1]). Furthermore, the patent literature explicitly identifies the 4- and 6-positions of the imidazo[1,2-a]pyrimidine ring as critical for biological activity modulation, with 6-substitution specifically investigated for CDK2 inhibitory activity [2][3]. Substituting the fluorine at the 6-position with a methyl group (CAS 1339175-99-3) or relocating the fluorine to the 2-position with a trifluoromethyl group (CAS 866149-79-3) introduces distinct steric and electronic perturbations incompatible with established structure–activity relationships in kinase inhibitor programs [2].

Quantitative Differentiation Evidence for Ethyl 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylate Relative to Closest Analogs


Electronic Modulation: pKa Shift of 4.29 Units vs. the Unsubstituted Imidazo[1,2-a]pyrimidine Core

The 6-fluoro substitution on the imidazo[1,2-a]pyrimidine scaffold produces a substantial electronic perturbation. The unsubstituted imidazo[1,2-a]pyrimidine core carries a predicted pKa of 5.50±0.30 , whereas Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate (bearing both the 6-fluoro and 3-ethyl ester groups) exhibits a predicted pKa of 1.21±0.30 . This represents a pKa depression of approximately 4.29 units, indicative of a markedly more electron-deficient heterocyclic system. By contrast, the non-fluorinated ethyl ester analog (CAS 64951-07-1) is expected to have an intermediate pKa profile closer to the parent scaffold, given the absence of the electron-withdrawing fluorine [1].

Physicochemical profiling pKa prediction Heterocyclic electronics Structure–property relationships

Density and Molecular Weight Increment: Quantifying the 6-Fluoro Substitution vs. the Non-Fluorinated Ethyl Ester Analog

The introduction of fluorine at the 6-position produces measurable changes in bulk physical properties. Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate has a predicted density of 1.42±0.1 g/cm³ and a molecular weight of 209.18 g/mol . The non-fluorinated analog, ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 64951-07-1), has a predicted density of 1.3±0.1 g/cm³ and a molecular weight of 191.19 g/mol [1]. This corresponds to a density increase of approximately 0.12 g/cm³ (≈9%) and a mass increment of 17.99 Da attributable to the F-for-H substitution. The 6-methyl analog (ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate, CAS 1339175-99-3, MW 205.21) shows an intermediate molecular weight but with a distinct steric and electronic profile relative to the planar, electron-withdrawing fluorine atom .

Molecular recognition QSAR descriptors Crystallization behavior Physical property specification

Metabolic Stability Advantage Conferred by 6-Fluoro Substitution: Class-Level Evidence from Imidazo[1,2-a]pyrimidine Fluorination Literature

Fluorine substitution at metabolically labile positions on heteroaromatic scaffolds is a broadly validated medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism. Within the imidazo[1,2-a]pyrimidine class, the introduction of fluorine or fluorine-containing groups (e.g., CF₃, CHF₂) has been explicitly described as a modification that 'enhances the metabolic stability, lipophilicity and electronic properties' of the scaffold, making it 'a valuable target for lead optimization in drug discovery campaigns' . The patent literature further notes that fluorinated imidazo[1,2-a]pyrimidines are pursued for their 'improvement in useful activities such as biological activity' compared to non-fluorinated congeners [1]. While a direct in vitro microsomal stability comparison between the target compound and its non-fluorinated analog has not been published as of the evidence cut-off, the class-level precedent across fluorinated heterocycles and specifically within the imidazo[1,2-a]pyrimidine series provides strong inferential support for a metabolic stability advantage [2].

Metabolic stability Fluorine medicinal chemistry CYP oxidative metabolism Lead optimization

Kinase Inhibitor Scaffold: Imidazo[1,2-a]pyrimidine Class Exhibits Broad Kinase Inhibition Including B-Raf at Sub-Nanomolar IC₅₀

The imidazo[1,2-a]pyrimidine scaffold is a validated kinase inhibitory core. Optimized imidazo[1,2-a]pyrimidine derivatives have demonstrated B-Raf kinase inhibition with IC₅₀ values as low as 0.003 µM (3 nM) for compound 10, compared to compound 11a with an IC₅₀ of 2.1 µM, demonstrating a >600-fold potency range within the series [1]. The scaffold has also been patented for MET receptor tyrosine kinase inhibition [2] and is reported in J. Med. Chem. 2017 (Vol. 60, pp. 1746–1767) to exhibit CDK2 inhibitory activity [3][4]. The 6-fluoro substitution in the target compound is strategically positioned at one of the two substitution sites (4- and 6-positions) identified in the patent literature as critical for biological activity optimization [3]. While IC₅₀ data for the specific compound Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate are not publicly available at the time of this analysis, its scaffold and substitution pattern place it within the most active structural subclass of imidazo[1,2-a]pyrimidine kinase inhibitors.

Kinase inhibition B-Raf CDK2 MET Anticancer drug discovery

Synthetic Handle Differentiation: Ethyl Ester at Position 3 Enables Orthogonal Derivatization vs. Carboxylic Acid or Methyl Ester Analogs

The ethyl ester at the 3-position of the target compound provides a controlled-release synthetic handle that can be selectively hydrolyzed to the corresponding carboxylic acid (6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid, CAS 1339175-93-7, MW 181.12) for subsequent amide coupling or decarboxylative functionalization. This contrasts with the commercially available carboxylic acid analog which, while useful for direct coupling, lacks the protective ester function that allows orthogonal deprotection strategies in multi-step syntheses . The 6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid regioisomer (CAS 1330267-10-1) relocates the carboxylate to the 2-position, producing a different vector of substitution and electronic distribution [1]. The ethyl ester → carboxylic acid conversion is a well-precedented transformation using LiOH in THF followed by acidification, demonstrated on the 6-fluoroimidazo[1,2-a]pyrimidine core , enabling procurement of the ester form as a stable, storable intermediate that can be activated on demand.

Synthetic chemistry Ester hydrolysis Amide coupling Building block utility

Procurement-Relevant Application Scenarios for Ethyl 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylate Based on Evidence Differentiation


Kinase Inhibitor Lead Optimization – SAR Exploration at the 6-Position of the Imidazo[1,2-a]pyrimidine Scaffold

Medicinal chemistry teams pursuing kinase targets (MET, CDK2, or B-Raf) require the 6-fluoro substituted building block for systematic SAR at the pyrimidine 6-position. Patent literature identifies the 4- and 6-positions as critical substitution sites for biological activity [1]. The imidazo[1,2-a]pyrimidine chemotype has yielded B-Raf inhibitors with IC₅₀ values as low as 0.003 µM, with >600-fold potency differences observed depending on substitution [2]. The 6-fluoro derivative serves as a key intermediate for iterative analog synthesis; procuring the non-fluorinated analog (CAS 64951-07-1) will produce an inactive or differentially active compound at this vector, undermining SAR integrity [3].

Metabolic Stability Optimization – Blocking CYP450-Mediated Oxidative Metabolism at the C6 Position

In programs where imidazo[1,2-a]pyrimidine leads show rapid in vitro microsomal clearance, the 6-fluoro derivative is the rational procurement choice to block potential oxidative metabolism at the electron-rich C6 position. Class-level evidence from fluorinated imidazo[1,2-a]pyrimidine literature confirms that fluorine incorporation enhances metabolic stability and lipophilicity . The Lp-PLA2 inhibitor series built on the imidazo[1,2-a]pyrimidine scaffold demonstrated good metabolic stability in liver S9 fractions, further validating the scaffold's suitability for oral bioavailability optimization [4].

Physicochemical Property-Driven Preformulation and Salt Screening

The predicted pKa of 1.21±0.30 for the target compound dictates its ionization behavior in formulation development. This value is >4 log units more acidic than the unsubstituted imidazo[1,2-a]pyrimidine core (pKa ~5.50) . Formulation scientists selecting a building block for salt screening or pH-solubility profiling must use the correct 6-fluoro-3-ethyl ester compound, as substitution with the non-fluorinated analog will misrepresent the compound's protonation state at gastrointestinal pH values, leading to erroneous solubility and dissolution predictions.

Late-Stage Diversification via Selective Ester Hydrolysis and Amide Coupling

The ethyl ester at position 3 serves as a masked carboxylic acid handle for convergent synthetic strategies. Following the established LiOH/THF hydrolysis protocol to liberate 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 1339175-93-7, MW 181.12) , the resulting acid can be coupled with amine-containing fragments to generate amide libraries. This two-step activation strategy is incompatible with the pre-formed carboxylic acid analog if orthogonal protection of other functional groups is required. The ester form (MW 209.18) is also a more stable long-term storage form compared to the free acid .

Quote Request

Request a Quote for Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.